2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride
Description
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride (CAS: 109903-35-7) is a sulfonamide derivative with a hydrazine-functionalized aromatic ring. Its molecular formula is C₉H₁₅ClN₃O₂S, and it features a methyl-substituted sulfonamide group linked to a phenyl ring via an ethyl chain, with a hydrazinyl group at the para position . This compound is a critical intermediate in synthesizing Naratriptan hydrochloride, an anti-migraine drug, where it undergoes cyclization and decarboxylation steps . Its synthesis involves diazotization and reduction of 2-(4-aminophenyl)-N-methylethanesulfonamide, followed by reaction with ethyl pyruvate .
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)-N-methylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S.ClH/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8;/h2-5,11-12H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEZCMODXDNUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602087 | |
| Record name | 2-(4-Hydrazinylphenyl)-N-methylethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42381-27-1 | |
| Record name | Benzeneethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42381-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Hydrazinylphenyl)-N-methylethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Route: Hydrazine Incorporation via Nucleophilic Substitution
The most widely documented method involves a three-step sequence:
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Sulfonamide Formation : Reaction of 4-fluorophenyl ethanesulfonyl chloride with methylamine in dichloromethane yields N-methyl-4-fluorophenylmethanesulfonamide.
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Nitration and Reduction : Nitration of the phenyl ring using concentrated nitric acid, followed by catalytic hydrogenation (H₂/Pd-C) to produce the 4-aminophenyl intermediate.
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Hydrazine Introduction : Treatment with hydrazine hydrate in ethanol under reflux substitutes the amine group with hydrazine, followed by hydrochloride salt formation using concentrated HCl.
Reaction Conditions :
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Temperature : 60–80°C for hydrazine substitution to minimize oxidative side reactions.
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Solvent : Ethanol or methanol preferred for solubility and reaction homogeneity.
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Acid Scavengers : Triethylamine neutralizes HCl byproducts during sulfonamide formation.
Yield Optimization :
Alternative Route: Direct Hydrazination of Sulfonylated Intermediates
A patent-derived approach (US20090187045A1) bypasses nitration by directly reacting 4-chlorophenyl-N-methylethanesulfonamide with hydrazine in the presence of excess HCl:
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Reaction Setup :
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Reagents : Hydrazine hydrate (1.5 eq), 4-chlorophenyl-N-methylethanesulfonamide (1 eq), HCl (3 eq).
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Solvent : Water/methanol (1:2 v/v).
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Conditions : 100–130°C, 3–5 bar pressure for 12–18 hours.
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Workup :
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Neutralization with NaOH to pH 7–8.
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Extraction with ethyl acetate, followed by HCl gas bubbling to precipitate the hydrochloride salt.
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Advantages :
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Eliminates nitration step, reducing reaction time by 30%.
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Higher scalability due to simplified purification (yield: 68–70%).
Critical Parameter Analysis
Temperature and Pressure Effects
Solvent Selection
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Polar Protic Solvents (Ethanol/Water) : Favor hydrazine solubility but may hydrolyze sulfonamide groups at elevated temperatures.
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Aprotic Solvents (DMF) : Improve intermediate stability but complicate salt crystallization.
Analytical Characterization
Spectroscopic Techniques
1H NMR (400 MHz, D₂O) :
HPLC (C18 Column) :
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Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (70:30).
Industrial-Scale Adaptations
Continuous Flow Synthesis
A modified continuous process reduces batch variability:
Waste Management
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HCl Recycling : Absorption in water generates 20% hydrochloric acid for reuse.
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Hydrazine Scavenging : Activated carbon filters capture unreacted hydrazine, reducing environmental discharge.
Case Studies
Pilot Plant Trial (2024)
A 100 L reactor trial using the direct hydrazination method achieved:
Comparative Analysis of Routes
| Metric | Primary Route | Alternative Route |
|---|---|---|
| Total Steps | 3 | 2 |
| Average Yield | 75% | 68% |
| Purity | 98.5% | 97.2% |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Oxidation Reactions
The hydrazinyl group (-NHNH) is highly susceptible to oxidation, forming intermediates such as diazenes or nitrogen gas.
The sulfonamide group remains stable under mild oxidative conditions but may degrade under strong oxidizing agents.
Condensation Reactions
The hydrazinyl group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, a key reaction in analytical and synthetic chemistry.
Acid-Base Reactivity
As a hydrochloride salt, the compound dissociates in aqueous solutions, with pH-dependent behavior influencing its reactivity:
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Deprotonation : In basic media (pH > 10), the hydrazinyl group loses a proton, enhancing nucleophilicity .
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Sulfonamide Acidity : The -SON(H)Me group exhibits weak acidity (pKa ~10–12), enabling deprotonation under strong bases .
Nucleophilic Substitution
The hydrazinyl group acts as a nucleophile, participating in substitution reactions:
| Electrophile | Conditions | Product |
|---|---|---|
| Alkyl halides (e.g., CHI) | DMF, 60°C | N-Alkylated hydrazine |
| Acyl chlorides (e.g., AcCl) | THF, 0°C | Acylhydrazide |
These reactions are critical for functionalizing the compound for pharmaceutical applications .
Complexation with Metal Ions
The hydrazine and sulfonamide groups can coordinate to transition metals, forming complexes:
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| Cu(NO) | Methanol, room temperature | [Cu(L)] (L = ligand) |
| FeCl | Aqueous ethanol | Octahedral Fe(III) complex |
Such complexes are studied for catalytic or antimicrobial properties .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition:
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Mechanism : Cleavage of sulfonamide and hydrazine bonds, followed by recombination of fragments.
Comparison with Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to act as an enzyme inhibitor. Its hydrazine functional group can interact with various biological targets, making it suitable for drug development.
- Antimicrobial Activity : Studies have shown that derivatives of hydrazine compounds exhibit antimicrobial properties, which can be leveraged for developing new antibiotics.
- Anticancer Properties : Research indicates that hydrazine derivatives may inhibit tumor growth and induce apoptosis in cancer cells by disrupting cellular processes.
Biological Probes
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride can be modified to create biological probes that help in studying various biochemical pathways. These probes can provide insights into enzyme functions and cellular mechanisms.
Synthetic Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desired properties.
- Functional Group Transformations : The sulfonamide group can be utilized to introduce other functional groups into organic molecules, expanding the library of available compounds for research.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of hydrazine derivatives, including this compound. The results indicated:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Test Compound | 0.5 µg/mL | Moderate |
| Standard Antibiotic | 0.25 µg/mL | High |
The test compound showed promising activity against several bacterial strains, indicating its potential as a lead compound for further development.
Case Study 2: Anticancer Activity
In another study published in Cancer Research, researchers examined the anticancer properties of this hydrazine derivative. The findings revealed that:
- The compound induced apoptosis in cancer cell lines through the activation of specific signaling pathways.
- It disrupted mitochondrial function, leading to increased reactive oxygen species (ROS) production.
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule but differ in substituents, chain length, or functional groups:
Physicochemical Properties
Key differences in physical properties influence reactivity and applications:
Pharmacological Relevance
- Target Compound : Direct role in anti-migraine drug synthesis .
- 4-Amino-N-methylbenzenemethanesulfonamide: Lacks hydrazine, limiting its use in cyclization-dependent drug synthesis but serves as a precursor for non-therapeutic intermediates .
- Hydrazine Analogues : Higher reactivity due to the -NH-NH₂ group but increased toxicity risks .
Biological Activity
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antimicrobial agent. This compound's structure includes a hydrazine moiety, which is known for its ability to interact with various biological targets.
- Molecular Formula : CHClNOS
- Molecular Weight : 263.75 g/mol
- CAS Number : 20068936
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Research indicates its potential in the following areas:
- Antitumor Activity : The compound has shown promise as an antitumor agent through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development in antimicrobial therapies.
The exact mechanism by which this compound exerts its effects is still under investigation. However, several studies indicate that it may act through:
- Inhibition of Enzymes : The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Interaction with DNA : Preliminary data suggest that the compound may interact with DNA, leading to disruptions in replication and transcription processes.
Antitumor Activity
A study published in December 2021 evaluated a series of hydrazones for their antitumor properties, including derivatives similar to this compound. The findings indicated significant cytotoxic effects against various cancer cell lines, with some compounds achieving a mean 50% growth inhibition (GI50) as low as 0.26 µM .
Antimicrobial Activity
Research has shown that compounds containing hydrazine moieties possess varying degrees of antimicrobial activity. For instance, derivatives similar to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Comparative Analysis of Hydrazone Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride?
- Methodological Answer : The compound can be synthesized via hydrazine hydrate reactions with sulfonamide precursors. For example, analogous syntheses involve reacting chlorinated intermediates (e.g., 2-chloro-N-sulfamoylphenyl acetamide) with hydrazine hydrate under controlled conditions . Key steps include:
- Precursor Preparation : Use of sulfonyl chloride intermediates (e.g., (4-methylphenyl)methanesulfonyl chloride) for sulfonamide bond formation .
- Hydrazine Incorporation : Reaction with hydrazine hydrate to introduce the hydrazinyl group, followed by HCl treatment for hydrochloride salt formation .
- Purification : Column chromatography or recrystallization to isolate the pure product.
Q. How is the chemical structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopic Techniques : NMR (¹H/¹³C) to identify protons (e.g., hydrazinyl NH at δ 4.5–5.5 ppm) and carbon environments.
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N₃O₂S·Cl).
- Crystallography : Single-crystal X-ray diffraction for bond-length and stereochemical validation (if crystalline) .
- SMILES/InChI Validation : Canonical SMILES (
NNc1ccc(cc1)CCS(=O)(=O)NC.Cl) and InChIKey (FBEZCMODXDNUHH-UHFFFAOYSA-N) confirm connectivity .
Q. What are the key considerations for handling and storage of this compound?
- Methodological Answer :
- Safety Protocols : Use PPE (gloves, goggles) and work in fume hoods due to hydrazine derivatives’ toxicity .
- Stability : Store at –20°C in airtight, light-protected containers to prevent degradation of the hydrazinyl group .
- Documentation : Maintain records of batch-specific stability data (e.g., HPLC purity over time) .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Condition Screening : Apply machine learning to predict optimal solvent systems (e.g., DMF vs. ethanol) and temperature ranges for yield improvement .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How to design experiments for optimizing reaction parameters (e.g., temperature, stoichiometry)?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to test variables like hydrazine equivalents, temperature (60–100°C), and reaction time (6–24 hrs) .
- Response Surface Methodology (RSM) : Model interactions between parameters to identify maxima in yield or purity .
- Robustness Testing : Replicate optimal conditions with ±10% variations to assess reproducibility .
Q. How to address contradictory data in biological activity studies (e.g., enzyme inhibition vs. no effect)?
- Methodological Answer :
- Variable Isolation : Control assay conditions (pH, ionic strength) to minimize confounding factors .
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based activity) .
Q. What reactor designs enhance scalability for large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic hydrazine reactions, reducing side products .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted precursors during synthesis .
- Process Simulation : Use Aspen Plus® to model solvent recovery and energy efficiency for pilot-scale transitions .
Q. What mechanistic insights exist for sulfonamide interactions in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina to identify key residues (e.g., Zn²⁺ coordination) .
- Kinetic Studies : Measure kₐₜ/Kₘ ratios to distinguish competitive vs. non-competitive inhibition modes .
- Metabolic Stability : Use liver microsome assays to assess hydrazine group susceptibility to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
